4-Bromo-3-hydroxy-2-naphthoic acid

Descripción general

Descripción

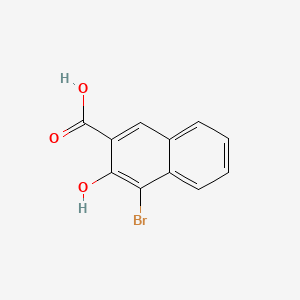

4-Bromo-3-hydroxy-2-naphthoic acid (CAS 2208-15-3) is a halogenated hydroxynaphthoic acid with the molecular formula C₁₁H₇BrO₃ and a molecular weight of 267.08 g/mol. It is synthesized via electrophilic bromination of 2-hydroxy-3-naphthoic acid, achieving yields of approximately 90% after purification . The compound features a carboxylic acid group at position 2, a hydroxyl group at position 3, and a bromine substituent at position 4 on the naphthalene ring. Its structure underpins its biological activity, particularly as an antimicrobial agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-3-hydroxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the bromination of 3-hydroxy-2-naphthoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form complex molecules, especially in the synthesis of dyes and pigments.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted naphthoic acids.

Oxidation Products: Ketones and quinones.

Reduction Products: Alcohols and reduced naphthoic acids.

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of complex organic molecules and dyes. Its reactivity allows for various substitution reactions, enabling the formation of diverse derivatives .

-

Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced with other functional groups using reagents such as sodium hydroxide.

- Oxidation/Reduction : The hydroxyl group can be oxidized to form ketones or reduced to yield alcohols.

Biology

- Biochemical Probes : In biological research, this compound is used as a probe to study enzyme interactions and mechanisms. Its structural features allow it to interact selectively with biological targets.

- Antimicrobial Studies : Research has indicated potential antimicrobial properties, contributing to studies on its effectiveness against various pathogens .

Medicine

- Drug Development : The compound is investigated for its therapeutic properties, particularly in developing new pharmaceuticals. Its structural characteristics make it a candidate for further modifications aimed at enhancing biological activity.

Industry

- Pigment and Dye Production : this compound is utilized in the production of pigments and dyes due to its vibrant color properties and stability under various conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-hydroxy-2-naphthoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein function, and cellular pathways, making the compound useful in biochemical research .

Comparación Con Compuestos Similares

Structural Analogs in Antimicrobial Activity

4-Bromo-3-hydroxy-2-naphthoic acid is part of a broader class of hydroxynaphthoic acids and salicylic acid derivatives studied for their efficacy against multidrug-resistant pathogens like Neisseria gonorrhoeae. Key comparisons include:

Table 1: Minimum Inhibitory Concentrations (MICs) Against N. gonorrhoeae

| Compound | Substituents | MIC (µg/mL) | Relative Potency vs. Salicylic Acid (1a) |

|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid (3a) | –OH at C3 | 16 | Slightly less potent |

| 7-Bromo-3-hydroxy-2-naphthoic acid (3b) | –Br at C7, –OH at C3 | 8 | 2× more potent |

| This compound (3c) | –Br at C4, –OH at C3 | 8–16 | Nearly as potent as 3b |

| 4,7-Dibromo-3-hydroxy-2-naphthoic acid (3d) | –Br at C4 and C7, –OH at C3 | 16 | Less potent than 3b |

| Salicylic acid (1a) | –OH at C2 (benzene ring) | 16 | Baseline |

Key Findings :

- Positional Sensitivity : Bromination at C7 (3b) confers higher potency than C4 (3c), while dibromination (3d) reduces activity, indicating steric or electronic hindrance .

- Hydroxyl Group Critical : Methylation of the C3 hydroxyl (e.g., 3i) reduces potency by >50%, underscoring its role in target binding .

- Carboxylic Acid Requirement : Esterification or amidation of the C2 carboxyl group (e.g., 4b, 6b) abolishes activity, highlighting the necessity of a free acid for antimicrobial action .

Antifungal Activity

Hydroxynaphthoic acids generally exhibit superior antifungal activity compared to salicylic acids. Selected examples include:

Table 2: Antifungal Activity of Hydroxynaphthoic Acids

| Compound | Substituents | Activity Profile |

|---|---|---|

| This compound | –Br at C4, –OH at C3 | Moderate to high vs. Candida spp. |

| 4-Chloro-3-hydroxy-2-naphthoic acid | –Cl at C4, –OH at C3 | Comparable to brominated analog |

| 7-Bromo-3-hydroxy-2-naphthoic acid | –Br at C7, –OH at C3 | Higher potency than C4-bromo |

| 3-Hydroxy-2-naphthoic acid | –OH at C3 | Baseline activity |

Insights :

- Halogen Effects : Bromine at C7 (3b) enhances antifungal activity more than C4 substitution, likely due to improved lipophilicity and membrane penetration .

- Economic Viability: Commercially available acids like this compound are cost-effective precursors for quinolinol salts, broadening their industrial applications .

Physicochemical and Electronic Properties

The compound’s excited-state acidity (pKₐ*) and intramolecular hydrogen bonding differentiate it from simpler aromatic acids:

- pKₐ Shifts : The –OH and –Br groups facilitate intramolecular hydrogen bonding, increasing excited-state acidity compared to salicylic acid. This property may enhance reactivity in biological systems .

Structural-Activity Relationships (SAR)

- Substituent Position : Activity peaks with halogens at C7 (3b) rather than C4 (3c), suggesting optimal steric alignment with bacterial targets .

- Halogen Type : Chloro analogs (e.g., 3n) of this compound show comparable potency, indicating halogen size is less critical than position .

- Selectivity : The compound exhibits good selectivity against commensal vaginal bacteria, reducing off-target effects in antimicrobial therapy .

Actividad Biológica

4-Bromo-3-hydroxy-2-naphthoic acid (4-Br-3-OH-2-NA) is an aromatic compound characterized by a naphthalene backbone with a bromine atom at the 4-position and a hydroxyl group at the 3-position. This unique structure contributes to its diverse biological activities, including antioxidant properties, antimicrobial effects, and potential applications in drug development.

- Molecular Formula : C₁₁H₇BrO₃

- Molecular Weight : 267.08 g/mol

- Melting Point : Approximately 231 °C

- LogP : 3.86, indicating moderate lipophilicity which can influence its biological interactions .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals may help mitigate cellular damage and inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Neisseria gonorrhoeae, a pathogen responsible for gonorrhea. In comparative analyses, this compound demonstrated potency similar to that of salicylic acid derivatives, exhibiting minimum inhibitory concentrations (MICs) around 8 µg/mL against resistant strains .

Table 1: Antimicrobial Activity Against N. gonorrhoeae

| Compound | MIC (µg/mL) |

|---|---|

| Salicylic Acid | 16 |

| This compound | 8 |

| Ceftriaxone | >16 |

The rapid bactericidal activity of this compound was noted, as it effectively reduced bacterial loads below detection limits within 8 hours of treatment, outperforming traditional antibiotics like azithromycin in some cases .

Enzyme Interaction Studies

This compound has been employed in proteomics research to study enzyme interactions and metabolic pathways. It has shown potential in modulating the activity of various enzymes involved in drug metabolism, suggesting its utility in pharmacokinetic studies and drug design.

Case Studies and Research Findings

- Proteomics Applications : The compound has been utilized as a probe in biochemical assays to investigate enzyme interactions. Its structural properties allow it to bind selectively to certain proteins, facilitating the study of metabolic pathways critical for understanding drug efficacy and safety.

- Antimicrobial Research : A study focused on the anti-gonococcal effects of various naphthoic acid derivatives found that the introduction of bromine at specific positions significantly enhanced antimicrobial potency. This underscores the importance of structural modifications in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-3-hydroxy-2-naphthoic acid, and how can reaction yields be improved?

A three-component reaction involving 3-hydroxy-2-naphthoic acid, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid has been reported to yield 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid derivatives with high efficiency (>90%). Key parameters include stoichiometric ratios (1:1:1 for acid, aldehyde, and acetonitrile) and reaction temperature (60–80°C). Recrystallization from ethanol is critical for purification .

Q. Which analytical techniques are most effective for characterizing this compound?

UV-Vis spectroscopy (e.g., Cary Model 15 spectrophotometer) is essential for studying electronic transitions and acid-base equilibria. High-performance liquid chromatography (HPLC) with RP-8 columns can resolve structural analogs. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are recommended for confirming bromine substitution and molecular integrity .

Q. How does the topological polar surface area (TPSA) influence the solubility and reactivity of this compound?

The TPSA of 57.5 Ų (calculated for the parent 3-hydroxy-2-naphthoic acid) suggests moderate polarity, favoring solubility in polar aprotic solvents like DMSO. The presence of two hydrogen bond donors (hydroxyl and carboxylic acid groups) enhances intermolecular interactions, affecting crystallization and ligand-binding studies .

Q. What purification strategies are recommended to isolate high-purity this compound?

Triple recrystallization from ethanol is a validated method to achieve >95% purity. Chromatographic techniques, such as silica gel column chromatography with ethyl acetate/hexane gradients, can separate brominated byproducts. Purity should be confirmed via melting point analysis (e.g., 219–223°C for related brominated analogs) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds in the excited state affect the acidity constants (pKa) of this compound?

The Förster cycle method, applied to UV-Vis spectra, reveals anomalous ApKa values due to hydrogen bonding in the excited state. For salicylic acid derivatives, discrepancies arise from vibronic band displacements and entropy changes during dissociation. Assumptions about vibronic level spacing must be validated using temperature-dependent spectral shifts .

Q. What experimental approaches resolve contradictions in reported pKa values for brominated naphthoic acids?

Discrepancies often stem from solvent effects or protonation site ambiguities. Isotopic labeling (e.g., deuterated solvents) and computational modeling (DFT) can clarify proton transfer pathways. Cross-validating results with potentiometric titration and fluorescence quenching studies is advised .

Q. How does bromine substitution at the 4-position influence regioselectivity in electrophilic aromatic substitution reactions?

The electron-withdrawing bromine group directs electrophiles to the 1- and 6-positions of the naphthalene ring. Competitive reactions with iodonium salts or nitrating agents should be monitored via LC-MS to track regioselectivity. Steric effects from the carboxylic acid group further modulate reactivity .

Q. What mechanistic insights explain the role of chlorosulfonic acid in multicomponent syntheses involving this compound?

Chlorosulfonic acid acts as a dual acid catalyst and dehydrating agent, facilitating imine formation between aldehydes and acetonitrile. Mechanistic studies using in situ IR spectroscopy reveal intermediate acetylation steps. Solvent-free conditions or ionic liquids can enhance reaction efficiency .

Propiedades

IUPAC Name |

4-bromo-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUFBIFPUAHIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176575 | |

| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-15-3 | |

| Record name | 4-Bromo-3-hydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2208-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.